molecular formula C28H35NO5 B6110906 3,5-DIMETHYL 1-[(ADAMANTAN-1-YL)METHYL]-4-(2-ETHOXYPHENYL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE

3,5-DIMETHYL 1-[(ADAMANTAN-1-YL)METHYL]-4-(2-ETHOXYPHENYL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE

Cat. No.: B6110906
M. Wt: 465.6 g/mol
InChI Key: LDBHPMMAYCDORD-UHFFFAOYSA-N
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Description

3,5-DIMETHYL 1-[(ADAMANTAN-1-YL)METHYL]-4-(2-ETHOXYPHENYL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE is a complex organic compound that features a unique combination of adamantane, ethoxyphenyl, and dihydropyridine moieties

Preparation Methods

The synthesis of 3,5-DIMETHYL 1-[(ADAMANTAN-1-YL)METHYL]-4-(2-ETHOXYPHENYL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3,5-DIMETHYL 1-[(ADAMANTAN-1-YL)METHYL]-4-(2-ETHOXYPHENYL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE involves its interaction with specific molecular targets and pathways. The adamantane moiety is known for its ability to enhance the lipophilicity and membrane permeability of the compound, facilitating its interaction with cellular targets . The dihydropyridine core is associated with calcium channel modulation, which can influence various physiological processes .

Comparison with Similar Compounds

When compared to similar compounds, 3,5-DIMETHYL 1-[(ADAMANTAN-1-YL)METHYL]-4-(2-ETHOXYPHENYL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE stands out due to its unique combination of structural features:

Properties

IUPAC Name

dimethyl 1-(1-adamantylmethyl)-4-(2-ethoxyphenyl)-4H-pyridine-3,5-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H35NO5/c1-4-34-24-8-6-5-7-21(24)25-22(26(30)32-2)15-29(16-23(25)27(31)33-3)17-28-12-18-9-19(13-28)11-20(10-18)14-28/h5-8,15-16,18-20,25H,4,9-14,17H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDBHPMMAYCDORD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1C2C(=CN(C=C2C(=O)OC)CC34CC5CC(C3)CC(C5)C4)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H35NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

465.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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